molecular formula C18H23N3OS B2913154 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide CAS No. 1448062-91-6

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2913154
CAS No.: 1448062-91-6
M. Wt: 329.46
InChI Key: SCBFLDMKLJOUBO-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Applications

  • A study on the synthesis and antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes revealed significant activities against bacterial and fungal strains, demonstrating the potential of thiophene derivatives in developing antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
  • Research into palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to form various heterocyclic derivatives, including tetrahydrofuran and oxazoline, highlighted the versatility of these methods in synthesizing heterocyclic compounds (Bacchi et al., 2005).
  • A study on dearomatising rearrangements of lithiated thiophenecarboxamides showed transformations into pyrrolinones, azepinones, or partially saturated azepinothiophenes, indicating potential pathways for synthesizing complex heterocycles (Clayden et al., 2004).

Novel Compound Synthesis

  • Innovative approaches to synthesizing thiophene derivatives for use as photostabilizers for rigid poly(vinyl chloride) demonstrated the potential of these compounds in materials science, particularly in enhancing the photostability of polymers (Balakit et al., 2015).
  • The synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and its characterization by X-ray diffraction provided insights into the molecular structure and potential applications of thiophene derivatives in chemical research (Vasu et al., 2004).

Mechanism of Action

Target of Action

The compound N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular stress response, making them potential targets for the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives have been found to interact with their targets, leading to changes in the activity of these kinases . For instance, they can inhibit the activity of these kinases, disrupting the normal cell cycle and leading to cell death . This makes them potential therapeutic agents for diseases characterized by abnormal cell proliferation, such as cancer .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and cellular stress response, given its potential targets . By inhibiting the activity of kinases involved in these pathways, the compound could disrupt normal cell function and lead to cell death . This could have downstream effects on tissue and organ function, depending on the specific cells affected .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of certain kinases, it could disrupt normal cell function and lead to cell death . This could potentially be used to treat diseases characterized by abnormal cell proliferation, such as cancer . .

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(13-9-10-23-12-13)19-11-16-15-7-3-4-8-17(15)21(20-16)14-5-1-2-6-14/h9-10,12,14H,1-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBFLDMKLJOUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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